molecular formula C16H17ClN2OS B3833104 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide

Cat. No. B3833104
M. Wt: 320.8 g/mol
InChI Key: ANQSBXVPHRZJRQ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane of insects and plants, leading to their death.
Biochemical and Physiological Effects:
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. It has also been found to have insecticidal and herbicidal effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments is its potential applications in various fields. It has shown promising results in medicinal chemistry, agriculture, and other areas. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for the study of 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Some of these include:
1. Further studies on its mechanism of action and potential applications in different fields.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential toxicity and safety.
4. Development of new derivatives with improved properties.
5. Studies on its potential use as a drug delivery system.
Conclusion:
In conclusion, 3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has potential applications in various fields. It has been extensively studied in scientific research and has shown promising results in medicinal chemistry, agriculture, and other areas. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied in scientific research. It has shown potential applications in the field of medicinal chemistry, where it has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-10-6-2-4-8-12(10)18-19-16(20)15-14(17)11-7-3-5-9-13(11)21-15/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,19,20)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQSBXVPHRZJRQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(Z)-(2-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
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3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
3-chloro-N'-(2-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide

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